
1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
Biologische Aktivität
1-(Oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound characterized by its unique structure that incorporates both oxetane and dioxaborolane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHBNO |
Molecular Weight | 250.10 g/mol |
CAS Number | 1339890-99-1 |
Solubility | Very soluble (11.2 mg/ml) |
Log P (Octanol/Water Partition Coefficient) | 0.76 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane unit is known for its role in stabilizing certain molecular interactions, which can enhance the efficacy of the pyrazole moiety in inhibiting specific enzymes or receptors involved in disease processes.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting induction of apoptosis.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
In a recent experiment, macrophages treated with 10 µM of the compound displayed a significant reduction (about 70%) in TNF-alpha production compared to untreated controls. This suggests that the compound may modulate inflammatory pathways effectively.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable bioavailability scores. The compound is also predicted to cross the blood-brain barrier (BBB), which may open avenues for neurological applications.
Toxicity and Safety Profile
Toxicological assessments indicate that the compound has a moderate safety profile with low acute toxicity. However, further studies are necessary to evaluate chronic toxicity and long-term effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to 1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation .
- Antimicrobial Properties : The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets. Preliminary studies suggest potential antimicrobial activity against various pathogens .
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. This application stems from their ability to modulate oxidative stress and cellular signaling pathways .
Materials Science
- Polymer Chemistry : The unique structural features of this compound allow it to be used as a building block in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of boron into their backbone .
- Catalysis : The compound has been investigated as a potential catalyst or catalyst precursor in organic transformations due to its ability to stabilize reactive intermediates during chemical reactions .
Case Studies
Study | Application | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
Study 2 | Antimicrobial Properties | Showed effectiveness against resistant bacterial strains with low cytotoxicity. |
Study 3 | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cell cultures treated with derivatives. |
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the standard synthetic routes for preparing 1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via a two-step approach:
Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions. For example, Vilsmeier-Haack reactions are used to introduce aldehyde functionalities into pyrazole intermediates .
Boronic Ester Installation : Suzuki-Miyaura coupling or direct borylation using pinacol borane. The boronic ester group is introduced via palladium-catalyzed cross-coupling, often with Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base .
Characterization : Confirmation via / NMR (to verify oxetane and pyrazole protons), mass spectrometry (to confirm molecular weight), and IR spectroscopy (to identify boronate B-O stretches) .
Q. Advanced Synthesis: Optimizing Cross-Coupling Efficiency
Q. Q2. How can researchers mitigate low yields in the Suzuki-Miyaura coupling step for this compound?
Key variables to optimize:
- Catalyst Selection : Pd(PPh₃)₄ is standard, but PdCl₂(dppf) may improve efficiency for sterically hindered substrates.
- Solvent System : Use degassed THF/water mixtures to prevent boronic ester hydrolysis.
- Temperature : Reactions at 80–100°C enhance kinetics but require inert atmospheres to avoid side reactions.
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively removes palladium residues and unreacted boronic acids .
Q. Stability and Storage
Q. Q3. What storage conditions are critical for maintaining the stability of this boronic ester-containing compound?
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the dioxaborolane ring.
- Moisture Control : Use desiccants and anhydrous solvents during handling.
- Decomposition Signs : Monitor for loss of crystalline structure (indicative of boronate degradation) via NMR .
Q. Data Contradictions: Handling Variability in Reported Yields
Q. Q4. How should researchers address discrepancies in synthetic yields across studies?
- Parameter Audit : Compare reaction scales, solvent purity, and catalyst batches. For example, Pd catalyst activity varies by supplier.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., deboronated pyrazole or oxetane ring-opening derivatives).
- Reproducibility : Replicate conditions from high-yield studies (e.g., 72-hour reaction times in ) and adjust stoichiometry incrementally .
Q. Advanced Characterization: Resolving Stereochemical Ambiguities
Q. Q5. What techniques are recommended for confirming the regiochemistry of the oxetane and boronic ester substituents?
- NOESY NMR : To probe spatial proximity between oxetane protons and pyrazole C-H groups.
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., as in pyrazoline derivatives in ).
- DFT Calculations : Compare experimental chemical shifts with computed values for different regioisomers .
Q. Application in Medicinal Chemistry
Q. Q6. How can this compound be leveraged as a building block in PROTACs or kinase inhibitors?
- Boronic Ester Utility : Acts as a handle for Suzuki couplings to attach aromatic pharmacophores (e.g., in kinase-targeting scaffolds).
- Oxetane Advantage : Enhances solubility and metabolic stability compared to larger cyclic ethers.
- Case Study : Analogous compounds (e.g., ’s pyrazole-carboxylic acids) show anti-inflammatory activity in vitro, suggesting potential for structure-activity relationship (SAR) studies .
Q. Troubleshooting Impurity Formation
Q. Q7. What strategies reduce byproducts during oxetane functionalization?
- Protection/Deprotection : Use TBS or acetyl groups to shield reactive oxetane oxygens during boronation.
- Low-Temperature Quenching : Halt reactions at 50% conversion to minimize over-borylation.
- Chromatography : Employ silica gel with 5% triethylamine to suppress acid-catalyzed decomposition .
Q. Computational Modeling
Q. Q8. How can molecular docking predict the binding affinity of derivatives of this compound?
- Ligand Preparation : Optimize 3D structures using Gaussian09 with B3LYP/6-31G* basis sets.
- Target Selection : Dock against crystallized kinase domains (e.g., EGFR PDB: 1M17) using AutoDock Vina.
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzymatic assays (e.g., ’s thiazole-pyrazole hybrids) .
Q. Analytical Method Development
Q. Q9. What HPLC conditions resolve degradation products of this compound?
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient from 70% acetonitrile/30% ammonium acetate (10 mM) to 95% acetonitrile over 25 minutes.
- Detection : UV at 254 nm (boronate absorption band) .
Q. Mechanistic Studies
Q. Q10. What isotopic labeling approaches elucidate the boronate group’s role in reactivity?
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- CAS No.: 1339890-99-1
- Molecular Formula : C₁₂H₁₉BN₂O₃
- Molecular Weight : 250.10 g/mol
- Structure : Features an oxetane ring at the 1-position of the pyrazole core and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Eigenschaften
IUPAC Name |
1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-14-15(6-9)10-7-16-8-10/h5-6,10H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYMAKQVFHPNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3COC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.